molecular formula C10H7NOS B1313676 4-(2-Thenoyl)pyridine CAS No. 21314-80-7

4-(2-Thenoyl)pyridine

Cat. No.: B1313676
CAS No.: 21314-80-7
M. Wt: 189.24 g/mol
InChI Key: QHEFLWVQQBTZDP-UHFFFAOYSA-N
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Description

4-(2-Thenoyl)pyridine is an organic compound with the molecular formula C10H7NOS. It is a heterocyclic compound that contains both a pyridine ring and a thiophene ring. The compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.

Scientific Research Applications

4-(2-Thenoyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Thenoyl)pyridine can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromothiophene with pyridine-4-carbonitrile in the presence of n-butyllithium in diethyl ether and hexane at -78°C to 0°C. The reaction mixture is then treated with hydrogen chloride in diethyl ether and hexane at pH 1 to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Thenoyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine and thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Furyl)pyridine: Similar structure but contains a furan ring instead of a thiophene ring.

    4-(2-Thienyl)pyridine: Similar structure but lacks the carbonyl group.

    4-(2-Pyridyl)thiophene: Similar structure but the positions of the pyridine and thiophene rings are reversed.

Uniqueness

4-(2-Thenoyl)pyridine is unique due to the presence of both a pyridine ring and a thiophene ring with a carbonyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

pyridin-4-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEFLWVQQBTZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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